4-fluoro-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzenecarboxamide
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Overview
Description
4-fluoro-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzenecarboxamide is a chemical compound that has garnered attention in various fields due to its unique structure and potential applications. This compound features a fluorine atom, a benzenecarboxamide group, and a triazole ring substituted with a phenyl and a methylsulfanyl group, contributing to its distinct chemical behavior and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with readily available chemicals such as fluorobenzene, 1,2,4-triazole derivatives, and methyl sulfide.
Reaction Steps
Fluorination: : Introduction of the fluorine atom onto the benzene ring.
Triazole Formation: : Cyclization reactions to form the 1,2,4-triazole ring.
Amidation: : Coupling of the triazole moiety with benzenecarboxylic acid to form the final compound.
Industrial Production Methods
In an industrial setting, large-scale synthesis of 4-fluoro-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzenecarboxamide would involve optimization of reaction conditions to ensure high yield and purity. This often includes:
Catalysis: : Use of catalysts to accelerate the reaction rates.
Controlled Conditions: : Maintaining specific temperatures and pressures to favor desired product formation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The methylsulfanyl group can be oxidized to sulfoxides or sulfones.
Reduction: : The carbonyl group in the benzenecarboxamide can be reduced to an alcohol.
Substitution: : The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: : Lithium aluminum hydride for reduction processes.
Substitution Reagents: : Nucleophiles such as amines or thiols for substitution reactions.
Major Products
Oxidation: : Formation of sulfoxides or sulfones from the methylsulfanyl group.
Reduction: : Conversion of the carbonyl group to an alcohol.
Substitution: : Replacement of the fluorine atom with other functional groups.
Scientific Research Applications
4-fluoro-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzenecarboxamide has been explored for various applications:
Chemistry: : Used as a building block in organic synthesis for the development of more complex molecules.
Biology: : Studied for its potential biochemical interactions and effects on biological systems.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the synthesis of specialty chemicals and as a potential lead compound for drug development.
Mechanism of Action
The mechanism by which 4-fluoro-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzenecarboxamide exerts its effects involves:
Molecular Targets: : Binding to specific enzymes or receptors, altering their activity.
Pathways: : Modulating biochemical pathways, potentially affecting cell signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-{[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenecarboxamide
4-fluoro-N-{[5-(methylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzenecarboxamide
Uniqueness
4-fluoro-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzenecarboxamide is unique due to its specific substitution pattern, which impacts its chemical reactivity and biological interactions. Its inclusion of a phenyl group attached to the triazole ring differentiates it from other compounds, potentially leading to distinct pharmacological profiles and applications.
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Properties
IUPAC Name |
4-fluoro-N-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4OS/c1-24-17-21-20-15(22(17)14-5-3-2-4-6-14)11-19-16(23)12-7-9-13(18)10-8-12/h2-10H,11H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQXRJLATDPWOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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